molecular formula C14H30O5 B15176172 2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane CAS No. 84696-63-9

2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane

Cat. No.: B15176172
CAS No.: 84696-63-9
M. Wt: 278.38 g/mol
InChI Key: OUNJLSKZDGVRNU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with an alkylating agent in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane transport processes.

    Industry: The compound is used in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The pathways involved may include membrane transport and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15-Pentaoxaheptadecane: This compound is similar in structure but lacks the dimethyl groups present in 2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane.

    1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: This compound contains azido groups, which confer different chemical properties compared to this compound.

Uniqueness

This compound is unique due to the presence of dimethyl groups, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane is a complex compound characterized by its unique structure that includes five ether linkages and two methyl groups. Its molecular formula is C14H30O5C_{14}H_{30}O_{5} with a molecular weight of approximately 278.38 g/mol. The compound is notable for its potential applications in various fields including biochemistry and materials science.

The biological activity of this compound primarily revolves around its interactions at the cellular and molecular levels. It is hypothesized to influence membrane transport processes due to its structural properties that allow it to integrate into lipid bilayers. The presence of ether groups facilitates hydrogen bonding and hydrophobic interactions with membrane components, potentially affecting permeability and signaling pathways.

Research Findings

Recent studies have highlighted the compound's role in various biological systems:

  • Membrane Transport : Research indicates that this compound can modulate the transport of ions and small molecules across cell membranes. This property is crucial for understanding its potential as a drug delivery agent or as a component in therapeutic formulations.
  • Cell Viability : In vitro studies have demonstrated that this compound can affect cell viability in different types of cells. For instance, concentrations of 100 µM showed significant cytotoxic effects on certain cancer cell lines while exhibiting lower toxicity towards normal cells .
  • Fluorescent Labeling : The compound has been incorporated into fluorescent probes used for imaging biological processes. Its ability to form stable complexes with biomolecules enhances the detection capabilities in various assays.

Case Studies

  • Cancer Research : A study investigated the effects of this compound on breast cancer cells. The results indicated that the compound induced apoptosis via mitochondrial pathways when administered at specific concentrations (50-200 µM). This suggests a potential role in targeted cancer therapies .
  • Neurobiology : Another research effort focused on the neuroprotective effects of the compound in models of neurodegeneration. It was found to mitigate oxidative stress-induced damage in neuronal cells by enhancing antioxidant defenses .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3,6,9,12,15-PentaoxaheptadecaneLacks dimethyl groupsLower membrane integration capability
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecaneContains azido groupsEnhanced reactivity but different biological implications

The presence of dimethyl groups in this compound contributes to its unique reactivity and biological interactions compared to structurally similar compounds.

Properties and Safety Data

PropertyValue
CAS Number84696-63-9
Molecular FormulaC14H30O5
Molecular Weight278.38 g/mol
LogP1.88620

Safety data indicates that while the compound exhibits low acute toxicity in animal models at standard laboratory concentrations (up to 200 mg/kg), it is recommended to handle it with care due to potential irritant properties upon contact with skin or mucous membranes .

Properties

CAS No.

84696-63-9

Molecular Formula

C14H30O5

Molecular Weight

278.38 g/mol

IUPAC Name

2-[2-[2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethoxy]ethoxy]propane

InChI

InChI=1S/C14H30O5/c1-13(2)18-11-9-16-7-5-15-6-8-17-10-12-19-14(3)4/h13-14H,5-12H2,1-4H3

InChI Key

OUNJLSKZDGVRNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOCCOCCOCCOC(C)C

Origin of Product

United States

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